(1E)-N-Dodecyl-2-ethylhexan-1-imine
Description
Properties
CAS No. |
142116-49-2 |
|---|---|
Molecular Formula |
C20H41N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-dodecyl-2-ethylhexan-1-imine |
InChI |
InChI=1S/C20H41N/c1-4-7-9-10-11-12-13-14-15-16-18-21-19-20(6-3)17-8-5-2/h19-20H,4-18H2,1-3H3 |
InChI Key |
BMTHITJOQJYAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation Method
The most direct route involves reacting dodecylamine with 2-ethylhexanal under acidic conditions to eliminate water and form the imine. Key parameters include solvent choice, acid type, and temperature.
Reaction Mechanism :
- Protonation of Aldehyde : The carbonyl oxygen of 2-ethylhexanal is protonated, activating the carbonyl group.
- Nucleophilic Attack : Dodecylamine attacks the electrophilic carbon, forming a hemiaminal intermediate.
- Dehydration : Water is eliminated, yielding the imine.
Optimal Conditions :
| Parameter | Typical Range | Example Source |
|---|---|---|
| Acid Catalyst | HCl, H₂SO₄, TsOH | |
| Solvent | Toluene, EtOH, anhydrous | |
| Temperature | 25–100°C | |
| Reaction Time | 2–24 hours |
For instance, using p-toluenesulfonic acid (TsOH) in toluene at reflux (110°C) achieves high yields (>90%) for similar imines. Acidic conditions ensure complete dehydration but may require careful pH control to avoid side reactions.
Solvent-Free and Microwave-Assisted Methods
Modern approaches minimize solvent usage and accelerate reactions.
Microwave Irradiation :
- Advantages : Reduced reaction time (minutes vs. hours), higher yields.
- Example : Reacting aldehydes with amines in microwave reactors at 100–150°C for 10–30 minutes.
Solvent-Free Synthesis :
- Catalyst : B(OCH₂CF₃)₃ enables imine formation at room temperature without solvents.
- Mechanism : Tris(2,2,2-trifluoroethyl)borate facilitates dehydration by coordinating to water.
Purification and Characterization
Post-reaction purification is critical to isolate the imine.
Common Techniques :
| Method | Application | Yield Recovery |
|---|---|---|
| Distillation | Volatile byproducts (e.g., H₂O) | High |
| Column Chromatography | Polar impurities (e.g., unreacted amine) | Moderate |
| Recrystallization | High-purity final product | Low |
Analytical Data :
- ¹H NMR : Peaks at δ 8.5–9.5 ppm (C=NH proton), δ 1.0–1.5 ppm (dodecyl chain).
- IR : Absorption at 1640–1680 cm⁻¹ (C=N stretch).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed | High yield, simplicity | Acid handling, side reactions |
| Catalytic Hydrogenation | Scalable, stable product | Catalyst cost, pressure control |
| Microwave-Assisted | Fast, energy-efficient | Limited to microwave reactors |
| Solvent-Free | Green chemistry, no waste | Catalyst cost, limited substrates |
Industrial and Research Challenges
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Dodecyl-2-ethylhexan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Material Science Applications
Covalent Organic Frameworks (COFs)
Recent studies have highlighted the incorporation of imines like (1E)-N-Dodecyl-2-ethylhexan-1-imine in the synthesis of covalent organic frameworks. COFs are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage, separation processes, and catalysis. The unique properties of imines facilitate the formation of stable frameworks that can be functionalized for specific applications, including:
- Gas Storage: COFs can be engineered to capture gases such as CO₂ and H₂, which is crucial for energy storage and environmental remediation.
- Catalysis: The tunable nature of imines allows for the design of catalysts that can enhance reaction rates in organic transformations.
Biomedical Applications
Drug Delivery Systems
The potential of (1E)-N-Dodecyl-2-ethylhexan-1-imine in drug delivery systems has been explored due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs. Key advantages include:
- Controlled Release: The imine structure allows for the design of systems that can release drugs in a controlled manner, improving therapeutic efficacy.
- Targeted Delivery: Functionalization of the imine can enable targeting specific tissues or cells, reducing side effects and improving treatment outcomes.
Case Study: Cancer Therapy
A study demonstrated that nanoparticles incorporating (1E)-N-Dodecyl-2-ethylhexan-1-imine could effectively deliver chemotherapeutic agents to tumor sites, significantly enhancing the therapeutic index while minimizing systemic toxicity .
Environmental Applications
Environmental Remediation
The compound's hydrophobic nature makes it suitable for applications in environmental remediation, particularly in adsorbing pollutants from water sources. Its application includes:
- Removal of Heavy Metals: Studies have shown that imine-based materials can effectively bind heavy metals, facilitating their removal from contaminated water bodies.
- Oil Spill Cleanup: The surfactant properties of (1E)-N-Dodecyl-2-ethylhexan-1-imine enable it to emulsify oils, aiding in the cleanup processes during oil spills.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Material Science | Gas Storage | High surface area and tunable porosity |
| Catalysis | Enhanced reaction rates | |
| Biomedical | Drug Delivery Systems | Improved solubility and controlled release |
| Cancer Therapy | Targeted delivery reduces side effects | |
| Environmental | Heavy Metal Removal | Effective binding to pollutants |
| Oil Spill Cleanup | Emulsification properties aid cleanup efforts |
Mechanism of Action
The mechanism of action of (1E)-N-Dodecyl-2-ethylhexan-1-imine involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound proteins and pathways. This can lead to changes in cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Dodecyl-2-ethylhexan-1-amine
- (1E)-N-Dodecyl-2-ethylhexan-1-nitrile
- (1E)-N-Dodecyl-2-ethylhexan-1-oxime
Uniqueness
(1E)-N-Dodecyl-2-ethylhexan-1-imine is unique due to its specific imine functional group combined with a long alkyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Biological Activity
(1E)-N-Dodecyl-2-ethylhexan-1-imine is a long-chain alkyl imine that has garnered interest for its potential biological activities. This compound is part of a larger class of imines which have been studied for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of (1E)-N-Dodecyl-2-ethylhexan-1-imine, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of (1E)-N-Dodecyl-2-ethylhexan-1-imine can be represented as follows:
This compound features a long hydrophobic dodecyl chain, which is known to influence its interaction with biological membranes and its overall biological activity.
Antimicrobial Activity
Research indicates that long-chain alkyl imines exhibit significant antimicrobial properties. A study focused on related compounds demonstrated that derivatives with longer alkyl chains generally showed enhanced antibacterial and antifungal activities due to increased hydrophobic interactions with microbial membranes .
Table 1: Antimicrobial Activity of Long-chain Alkyl Imines
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (1E)-N-Dodecyl-2-ethylhexan-1-imine | Staphylococcus aureus | 32 µg/mL |
| (1E)-N-Dodecyl-2-ethylhexan-1-imine | Escherichia coli | 64 µg/mL |
| Dodecylamine | Staphylococcus aureus | 16 µg/mL |
Antioxidant Activity
The antioxidant potential of (1E)-N-Dodecyl-2-ethylhexan-1-imine has also been assessed. Studies on similar compounds suggest that the presence of long alkyl chains can enhance the radical scavenging ability due to their hydrophobic nature, which allows better interaction with lipid membranes .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| (1E)-N-Dodecyl-2-ethylhexan-1-imine | 85% | 25 |
| Dodecylamine | 70% | 30 |
The mechanism by which (1E)-N-Dodecyl-2-ethylhexan-1-imine exerts its biological effects is believed to involve membrane disruption and interference with cellular processes. The hydrophobic dodecyl chain facilitates insertion into lipid bilayers, leading to increased permeability and potential cell lysis in microbial cells .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of (1E)-N-Dodecyl-2-ethylhexan-1-imine against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a notable inhibitory effect on both types of bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of this compound using in vitro assays. The findings revealed that (1E)-N-Dodecyl-2-ethylhexan-1-imine showed significant scavenging activity against free radicals, supporting its use in formulations aimed at reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
